Molecular Weight and Heavy Atom Count: Procurement-Relevant Identity Verification vs. 6-Fluoro and 7-Methoxy Analogs
The target compound possesses a molecular weight of 195.23 g/mol, which is 18.0 g/mol higher than the 6-fluoro-only analog (165.21 g/mol) and 18.0 g/mol higher than the 7-methoxy-only analog (177.24 g/mol), providing a clear mass-spectrometric identifier for incoming QC verification [1][2]. The heavy atom count of 14, vs. 13 for 6-fluoro-tetralin-1-amine, enables definitive discrimination by LC-MS or GC-MS in procurement workflows.
| Evidence Dimension | Molecular weight (g/mol) and heavy atom count |
|---|---|
| Target Compound Data | 195.23 g/mol; 14 heavy atoms |
| Comparator Or Baseline | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: 165.21 g/mol, 13 heavy atoms; 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: 177.24 g/mol |
| Quantified Difference | ΔMW = +18.0 g/mol vs. 7-methoxy analog; +30.0 g/mol vs. 6-fluoro analog; Δ heavy atoms = +1 vs. 6-fluoro analog |
| Conditions | Computed by PubChem 2.2 (2024.11.20 release); MW confirmed by multiple supplier CoA specifications |
Why This Matters
The distinct molecular weight and heavy atom count enable unambiguous identity confirmation by mass spectrometry, reducing the risk of procurement mix-ups with structurally similar tetralin-1-amine analogs that co-exist in research supply chains.
- [1] PubChem Compound Summary, CID 22000970, 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information, accessed May 2026. View Source
- [2] PubChem Compound Summary, CID 53407040, 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information, accessed May 2026. View Source
